Cas no 1806746-62-2 (3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine)
3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C8H4F6N2O3/c1-3-5(7(9,10)11)4(19-8(12,13)14)2-15-6(3)16(17)18/h2H,1H3
- InChI Key: BNXJPTNYFKMFJG-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN=C(C=1C)[N+](=O)[O-])OC(F)(F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 10
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 339
- XLogP3: 3.4
- Topological Polar Surface Area: 67.9
3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029082333-1g |
3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine |
1806746-62-2 | 97% | 1g |
$1,504.90 | 2022-03-31 |
3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine Related Literature
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine
Comprehensive Overview of 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806746-62-2)
The compound 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806746-62-2) is a highly specialized nitro-substituted pyridine derivative with significant applications in pharmaceutical and agrochemical research. Its unique structural features, including the trifluoromethoxy and trifluoromethyl groups, contribute to its distinct chemical properties and reactivity. This article delves into the molecular characteristics, synthesis pathways, and potential applications of this compound, while addressing common queries from researchers and industry professionals.
One of the most searched questions regarding 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine revolves around its synthetic routes. The compound is typically synthesized through multi-step reactions involving nitration, halogenation, and functional group interconversion. Researchers often explore its potential as a building block for more complex molecules, particularly in the development of crop protection agents and pharmaceutical intermediates. The presence of electron-withdrawing groups like nitro and trifluoromethyl enhances its reactivity in nucleophilic substitution reactions, making it a valuable candidate for further derivatization.
In recent years, the demand for fluorinated pyridine derivatives has surged due to their enhanced bioavailability and metabolic stability. This trend aligns with the growing interest in 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine, as its fluorine-rich structure offers improved lipophilicity and membrane permeability. These properties are particularly relevant in the design of next-generation agrochemicals, where resistance management and environmental sustainability are key concerns. Industry professionals frequently search for structure-activity relationships (SAR) involving this compound to optimize its efficacy in target applications.
The spectroscopic characterization of 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is another area of significant interest. Advanced techniques such as NMR, IR, and mass spectrometry are employed to confirm its purity and structural integrity. Researchers often inquire about its solubility profile and stability under various conditions, as these factors critically influence its handling and storage protocols. The compound's thermal stability and compatibility with common reagents are also frequently discussed in academic forums and patent literature.
From a commercial perspective, 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine is gaining attention as a high-value intermediate in specialty chemical markets. Its CAS No. 1806746-62-2 serves as a unique identifier in global chemical databases, facilitating procurement and regulatory compliance. Suppliers and manufacturers often highlight its batch-to-batch consistency and scalability in production, addressing another common query from potential buyers. The compound's role in intellectual property landscapes, particularly in patent-protected synthesis methods, further underscores its industrial relevance.
Environmental and safety considerations are increasingly prominent in discussions about 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine. While not classified as hazardous under standard regulations, proper laboratory handling practices are essential due to its nitroaromatic nature. Researchers frequently seek guidance on waste disposal methods and green chemistry alternatives for its synthesis, reflecting the broader shift toward sustainable chemical practices. These topics are particularly relevant in light of recent advancements in catalytic processes and solvent-free reactions.
Looking ahead, the scientific community anticipates expanded applications for 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine in material science and electronic chemicals. Its aromatic system with multiple electron-deficient substituents makes it a potential candidate for organic semiconductors and coordination chemistry studies. These emerging applications align with current research trends in functional materials and molecular electronics, addressing another set of frequently searched topics in scientific databases.
In conclusion, 3-Methyl-2-nitro-5-(trifluoromethoxy)-4-(trifluoromethyl)pyridine (CAS No. 1806746-62-2) represents a versatile and technologically relevant compound with growing importance across multiple disciplines. Its unique molecular architecture continues to inspire innovative research, while its commercial availability supports practical applications. As interest in fluorinated heterocycles and nitroaromatics persists, this compound is poised to remain a subject of active investigation and development in the chemical sciences.
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